molecular formula C12H19N3O5S B15117700 ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15117700
M. Wt: 317.36 g/mol
InChI Key: VAGSUTFUCZZKOC-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound with the molecular formula C12H19N3O5S This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring

Preparation Methods

The synthesis of ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring is typically formed by the reaction of a suitable dicarbonyl compound with a thioamide under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the intermediate with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or ester groups, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate various signaling pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 5-methyl-1,1-dioxo-2-{[(propan-2-yl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate can be compared with other thiadiazine derivatives. Similar compounds include:

  • Ethyl 5-methyl-1,1-dioxo-2-{[(methyl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate
  • Ethyl 5-methyl-1,1-dioxo-2-{[(ethyl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate
  • Ethyl 5-methyl-1,1-dioxo-2-{[(butyl)carbamoyl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H19N3O5S

Molecular Weight

317.36 g/mol

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C12H19N3O5S/c1-5-20-12(17)10-6-15(7-11(16)13-8(2)3)21(18,19)14-9(10)4/h6,8H,5,7H2,1-4H3,(H,13,16)

InChI Key

VAGSUTFUCZZKOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)NC(C)C

Origin of Product

United States

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